N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide is a compound that combines the structural features of isothiazole and quinoxaline, which are both important in medicinal chemistry. This compound is notable for its potential applications in pharmaceuticals, particularly in the development of anticancer agents and other therapeutic agents.
The compound is synthesized through various methods involving isothiazole and quinoxaline derivatives, which are well-documented in scientific literature. The specific synthesis and characterization of N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide have been explored in studies focusing on the biological activity of related compounds.
N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide belongs to the class of heterocyclic compounds. It is characterized by the presence of both an isothiazole ring and a quinoxaline structure, making it a fused heterocyclic compound. Its classification can be further delineated based on its functional groups, particularly the carboxamide group.
The synthesis of N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide typically involves several steps:
The synthesis may require specific reagents such as acetic anhydride for acetylation or coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the amidation process. Reaction conditions such as temperature, solvent choice (e.g., DMF or DMSO), and reaction time are critical for optimizing yield and purity.
The molecular structure of N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide can be represented as follows:
This formula indicates that the compound consists of 11 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom.
Key structural features include:
N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide can participate in various chemical reactions:
Reactions are often monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure product formation and purity.
The mechanism of action for N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide primarily involves its interaction with biological targets such as enzymes or receptors involved in disease pathways:
Studies have shown that similar compounds exhibit anticancer activity by inducing apoptosis in cancer cells, highlighting the importance of structural features in determining efficacy.
N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide is expected to have:
Key chemical properties include:
Relevant data from spectral analyses (e.g., nuclear magnetic resonance spectroscopy and mass spectrometry) confirm structural integrity post-synthesis.
N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide shows promise in various scientific applications:
Quinoxaline serves as a privileged scaffold in medicinal chemistry due to its versatile bioactivity profile and structural adaptability. This bicyclic aromatic system – formed by fusion of benzene and pyrazine rings – enables diverse interactions with biological targets through π-π stacking, hydrogen bonding, and hydrophobic effects. The incorporation of quinoxaline in kinase inhibitors is particularly significant, as evidenced by compound 7d (5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)quinazolin-7-yl)isoxazole-4-carboxamide), which demonstrates potent FLT3 inhibition (IC~50~ = 106 nM) and selectivity against 36 other kinases [2]. This selectivity profile stems from quinoxaline's ability to occupy distinct ATP-binding pockets while forming critical hinge-region hydrogen bonds.
Recent studies highlight quinoxaline's role in targeting hypoxia-specific pathways. Quinoxaline 1,4-di-N-oxide derivatives exhibit selective cytotoxicity under hypoxic conditions through bioreduction mechanisms, making them valuable for targeting tumor microenvironments [7]. Natural derivatives like iodinin (a phenazine 5,10-dioxide) demonstrate the scaffold's biological relevance, showing potent apoptosis induction in leukemia cells [7]. The structural versatility of quinoxaline allows for strategic modifications at positions 2, 3, 6, and 7 to optimize target affinity and physicochemical properties, as demonstrated in VEGFR-2 inhibitors where 3-methylquinoxalin-2(1~H~)-one derivatives achieve IC~50~ values of 2.9–5.4 µM [3].
Table 1: Biologically Active Quinoxaline Derivatives
Compound | Biological Target | Key Activity | Structural Feature |
---|---|---|---|
7d [2] | FLT3 kinase | IC~50~ = 106 nM; >100x selectivity | Quinazoline-isoxazole carboxamide |
Iodinin [7] | Leukemia cells | 40x selectivity for AML cells | Phenazine 5,10-dioxide natural product |
11e [3] | VEGFR-2 | IC~50~ = 2.9 µM; caspase-3 induction | 3-Methylquinoxaline-2-thiol derivative |
Compound 8 [7] | Solid tumors (hypoxic) | Selective hypoxia-activated cytotoxicity | Quinoxaline-2-carbonitrile 1,4-dioxide |
Bioisosteric optimization of heterocyclic appendages significantly modulates the pharmacodynamics and pharmacokinetics of quinoxaline carboxamides. The 3-methylisothiazol-5-yl moiety in the target compound represents a strategic choice, balancing electronic properties and metabolic stability:
Electronic and Steric Considerations: The isothiazole's sulfur atom provides distinct electronic distribution compared to nitrogen in isoxazoles, influencing dipole moments and hydrogen-bond acceptor capacity. In FLT3 inhibitors, the 5-methylisoxazole-4-carboxamide scaffold (as in compound 1) achieves IC~50~ = 10 nM against CSF-1R but suffers from ring-opening at the 3-H position due to enzymatic or base-catalyzed hydrolysis [10]. Rotation to 5-methylisoxazole-3-carboxamide (compound 2) enhances stability while maintaining potency.
Piperazine as a Solubility-Enhancing Moiety: In antimycobacterial quinoxalines, piperazine substitutions significantly enhance activity against Mycobacterium tuberculosis through cation-π interactions with Asp829 in FLT3's DFG pocket [2] [8]. Compound 7d exemplifies this, where the 4-methylpiperazine group enables ionic bonding absent in piperidine analogs (e.g., 7n, IC~50~ = 3.59 µM vs 7d's 0.106 µM). This moiety also improves aqueous solubility critical for CNS permeability in neurodegenerative therapeutics [10].
Metabolic Stability Trade-offs: While isoxazole rings face metabolic instability, isothiazoles exhibit greater resistance to ring-opening. However, sulfur-containing heterocycles may introduce metabolic clearance via S-oxidation. Molecular modeling confirms that the 3-methylisothiazol-5-yl group in the target compound optimally fills hydrophobic subpockets without the liability of acidic protons adjacent to the ring oxygen in isoxazoles [10].
Table 2: Impact of Heterocyclic Moieties on Quinoxaline Inhibitor Properties
Heterocycle | Kinase IC~50~ Range | Metabolic Stability | Key Interactions |
---|---|---|---|
5-Methylisoxazol-4-yl [10] | 10 nM (CSF-1R) | Low (ring opening) | H-bond with hinge region |
5-Methylisoxazol-3-yl [10] | 15–200 nM (CSF-1R) | Moderate | Reduced ring opening tendency |
3-Methylisothiazol-5-yl [1] | Not reported | Predicted higher | Hydrophobic pocket occupancy |
4-Methylpiperazin-1-yl [2] | 0.106 µM (FLT3) | High | Ionic bond with Asp829 |
The carboxamide linker (–C(O)NH–) in N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide serves as a critical pharmacophore element, enabling bidirectional conjugation of hydrophobic domains while providing hydrogen-bonding capacity. This moiety's conformational rigidity and electronic properties significantly influence target engagement:
Hydrogen-Bond Network Formation: In VEGFR-2 inhibitors, the carboxamide carbonyl forms essential hydrogen bonds with Glu883 and Asp1044 residues in the DFG motif, while the NH group acts as a donor to backbone carbonyls [3]. Molecular docking of 3-methylquinoxaline-2-thiol derivatives confirms this dual H-bonding role, with binding energies correlating with inhibitory potency (e.g., 12g, IC~50~ = 2.9 µM).
Conformational Restriction Strategies: Rigidification of the carboxamide linker through intramolecular hydrogen bonding enhances selectivity. In FLT3 inhibitors, the carboxamide's planarity when conjugated with quinazoline (as in 7d) enables optimal positioning of the piperazine group in the DFG pocket [2]. Conversely, flexible alkyl spacers reduce activity, as demonstrated by 10-fold lower potency in compound 7e versus 7d due to loss of π–π stacking with Phe691.
Electron-Withdrawing Effects: The quinoxaline-2-carboxamide's electron-deficient system influences the isothiazole ring's electron density, modulating its hydrogen-bond acceptance capacity. This electronic coupling is evidenced in antimycobacterial quinoxaline-1,4-di-N-oxides, where carboxamide derivatives exhibit MIC values of 2–12.5 µg/mL against M. tuberculosis H37Rv [8].
The strategic design of carboxamide linkers enables optimization of ADME properties while maintaining target engagement. In CNS-targeted inhibitors, carboxamides with calculated topological polar surface area (TPSA) <90 Ų demonstrate enhanced blood-brain barrier permeability, a critical factor for neurodegenerative disease applications [10].
Table 3: Carboxamide Linker Configurations in Quinoxaline Derivatives
Carboxamide Type | Representative Compound | Target Affinity | Key Structural Feature |
---|---|---|---|
Direct aryl-carboxamide | N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide [1] | Not reported | Planar conjugated system |
Rotatable alkyl-carboxamide | 7e [2] | FLT3 IC~50~ = 1.58 µM | Flexible methylene spacer |
Urea bioisostere | Sorafenib [3] | VEGFR-2 IC~50~ = 3.07 nM | Dual H-bond donor/acceptor capacity |
Reverse carboxamide | Not in results | Generally reduced | Altered H-bond orientation |
Comprehensive Compound Index
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: